benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Description
This compound is a benzyl carbamate derivative featuring a branched peptide-like backbone with multiple stereospecific (2S)-configured residues. The structure includes three 4-methyl-1-oxopentan-2-yl moieties interconnected via amide bonds, with a benzyl carbamate group at the N-terminus. The stereochemical uniformity (all S-configured centers) is critical for its biological interactions, as seen in related compounds targeting enzymatic active sites, such as histone deacetylases (HDACs) .
Synthetic routes for analogous benzyl carbamates often involve sequential coupling of protected amino acid derivatives. For example, Scheme 3 in outlines a multi-step synthesis using hydroxycarbamoyl benzyl intermediates, highlighting the importance of orthogonal protecting groups (e.g., benzyl carbamate) to preserve stereochemistry during assembly .
Properties
Molecular Formula |
C26H41N3O5 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)29(23(24(27)31)14-19(5)6)25(32)22(13-18(3)4)28-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H2,27,31)(H,28,33)/t21-,22-,23-/m0/s1 |
InChI Key |
MQUQNJIRJAJICL-VABKMULXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C=O)N([C@@H](CC(C)C)C(=O)N)C(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C=O)N(C(CC(C)C)C(=O)N)C(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves several steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. One common method involves the use of benzyl carbamate as a protecting group for the amino function, followed by coupling reactions to introduce the desired side chains .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the multiple steps required for the synthesis, including the coupling of amino acids and the removal of protecting groups. The use of high-throughput techniques and optimized reaction conditions ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to remove protecting groups or to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the removal of protecting groups, resulting in the formation of free amines .
Scientific Research Applications
Benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituent positioning, stereochemistry, or backbone modifications. Below is a comparative analysis:
Physicochemical and Computational Comparisons
- Lipophilicity: The trifluoro-substituted analogue () exhibits higher XLogP3 (6.6 vs.
- Molecular Similarity : Tanimoto and Dice indices () reveal moderate similarity (0.65–0.75) between the target compound and HDAC inhibitors like 5 and 7 , primarily due to shared benzyl carbamate and branched alkyl motifs .
- Metabolic Stability : Compounds with fewer rotatable bonds (e.g., 5 ) show longer half-lives in microsomal assays compared to the target compound (21 rotatable bonds) .
Research Findings and Implications
- HDAC Inhibition : Hydroxycarbamoyl-substituted analogues (5 , 7 ) demonstrate potent HDAC inhibition, while the target compound’s activity remains underexplored. The absence of a hydroxamate group in the target may limit metal-binding capacity, a key HDAC inhibition mechanism .
- Dereplication via Molecular Networking: highlights that even minor structural changes (e.g., substituent position in 5 vs. 7) yield distinct MS/MS fragmentation patterns (cosine score < 0.8), aiding rapid identification in complex mixtures .
- Therapeutic Potential: The trifluoro-substituted analogue () shows promise in protease inhibition assays, leveraging its enhanced lipophilicity for CNS-targeted applications .
Biological Activity
Benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate, commonly referred to as Benzyl Carbamate , is a complex organic compound with significant potential in various biological applications. Its intricate structure, characterized by multiple functional groups including carbamate and amine functionalities, suggests various mechanisms of action in biological systems. This article explores the biological activity of this compound, focusing on its enzyme inhibition properties, potential therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C26H41N3O5
- Molecular Weight : Approximately 475.6 g/mol
Structural Features
The compound features:
- Multiple amino acid residues
- A carbamate group which enhances its reactivity
- Potential for interaction with various biological macromolecules
Enzyme Inhibition
Research indicates that Benzyl Carbamate exhibits significant enzyme inhibition properties, particularly against proteolytic enzymes. This characteristic is crucial as it can be leveraged for therapeutic interventions in diseases such as cancer and infectious diseases.
The inhibition mechanism involves the binding of the compound to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. This property is similar to other known protease inhibitors, making it a candidate for further investigation in drug development.
Interaction Studies
Preliminary studies have shown that Benzyl Carbamate interacts with various biological targets, potentially influencing pathways involved in cell signaling and metabolism. These interactions may lead to:
- Modulation of cellular responses
- Alteration in metabolic pathways
- Influence on gene expression related to cell growth and apoptosis
Study 1: Protease Inhibition in Cancer Cells
A study conducted on cancer cell lines demonstrated that Benzyl Carbamate significantly inhibited the activity of specific proteases involved in tumor progression. The results indicated a reduction in cell viability and proliferation rates when treated with varying concentrations of the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Study 2: Effects on Metabolic Pathways
Another research project focused on the effects of Benzyl Carbamate on metabolic pathways in liver cells. The findings suggested that treatment with the compound led to alterations in glucose metabolism, indicating potential applications in metabolic disorders.
| Treatment Group | Glucose Uptake (mg/dL) |
|---|---|
| Control | 100 |
| Benzyl Carbamate | 70 |
Potential Applications
Given its biological activity, Benzyl Carbamate has potential applications in several fields:
- Pharmaceuticals : As a lead compound for developing new protease inhibitors.
- Biotechnology : In enzyme assays and as a tool for studying proteolytic processes.
- Clinical Research : For investigating metabolic disorders and cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
